molecular formula C10H12N4O B13164842 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine

2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine

Katalognummer: B13164842
Molekulargewicht: 204.23 g/mol
InChI-Schlüssel: WKUVMLXQMBDSSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound that contains both imidazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

The synthesis of 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-ethoxypyridine-3-amine with an imidazole derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures.

Analyse Chemischer Reaktionen

2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may play a role in its biological activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine include other imidazole and pyridine derivatives. For example:

    2-(1H-imidazol-2-yl)pyridine: This compound has similar structural features but lacks the ethoxy group.

    2-(5-nitro-1H-imidazol-1-yl)ethanol: This compound contains a nitro group instead of an ethoxy group and has different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H12N4O

Molekulargewicht

204.23 g/mol

IUPAC-Name

2-ethoxy-5-imidazol-1-ylpyridin-3-amine

InChI

InChI=1S/C10H12N4O/c1-2-15-10-9(11)5-8(6-13-10)14-4-3-12-7-14/h3-7H,2,11H2,1H3

InChI-Schlüssel

WKUVMLXQMBDSSA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=N1)N2C=CN=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.